2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound known for its unique structural and chemical properties. It features a trifluoromethyl group, a pyridine ring, and a benzenecarboxylate group, contributing to its high reactivity and versatility in various chemical reactions. The compound's structure allows it to participate in a range of scientific research and industrial applications, particularly in fields that require high specificity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic synthesis techniques. The process often begins with the preparation of the pyridine and benzenecarboxylate components, followed by the introduction of the trifluoromethyl and cyano groups. These steps require specific reaction conditions, including temperature control, solvent selection, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates the use of large-scale reactors, precise monitoring of reaction parameters, and advanced purification methods. Key considerations include the management of reaction by-products, adherence to environmental regulations, and optimization of production costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like hydrogen peroxide or permanganate.
Reduction: : Commonly uses reagents such as lithium aluminum hydride.
Substitution: : Can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: : Lithium aluminum hydride in tetrahydrofuran under an inert atmosphere.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: : Produces oxidized derivatives depending on the specific oxidizing agents used.
Reduction: : Yields reduced forms of the compound with modified functional groups.
Substitution: : Leads to substituted products where the original substituents are replaced by new groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical transformations, making it invaluable in organic synthesis and material science.
Biology
In biological research, it is used to study enzyme interactions, cellular processes, and as a potential lead compound in drug discovery due to its bioactive properties.
Medicine
Industry
Industrially, it finds use in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of complex organic materials.
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with various molecular targets, including enzymes, receptors, and proteins. The compound's structure enables it to fit into specific binding sites, modulating biological activity and triggering desired chemical or biological responses. This interaction typically involves hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
2-[2-Pyridylamino]-1-(cyanomethyl)ethyl benzenecarboxylate
3-Chloro-2-pyridinylamine derivatives
Trifluoromethyl-substituted benzene carboxylates
Uniqueness
Compared to similar compounds, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate stands out due to its specific combination of functional groups, which impart unique reactivity and biological activity
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable asset in scientific research and industrial processes. As research continues to uncover its potential, this compound is likely to remain a subject of great interest in various fields.
Properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N3O2/c19-14-7-12(18(23,24)25)8-27-15(14)28-9-13(4-5-26)30-16(29)10-2-1-3-11(6-10)17(20,21)22/h1-3,6-8,13H,4,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDLLVHBIQYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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